2-((4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid 2-((4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13342659
InChI: InChI=1S/C12H13F2N3O2S/c1-6(2)17-4-8-7(11(13)14)3-9(15-12(8)16-17)20-5-10(18)19/h3-4,6,11H,5H2,1-2H3,(H,18,19)
SMILES: CC(C)N1C=C2C(=CC(=NC2=N1)SCC(=O)O)C(F)F
Molecular Formula: C12H13F2N3O2S
Molecular Weight: 301.31 g/mol

2-((4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid

CAS No.:

Cat. No.: VC13342659

Molecular Formula: C12H13F2N3O2S

Molecular Weight: 301.31 g/mol

* For research use only. Not for human or veterinary use.

2-((4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid -

Specification

Molecular Formula C12H13F2N3O2S
Molecular Weight 301.31 g/mol
IUPAC Name 2-[4-(difluoromethyl)-2-propan-2-ylpyrazolo[3,4-b]pyridin-6-yl]sulfanylacetic acid
Standard InChI InChI=1S/C12H13F2N3O2S/c1-6(2)17-4-8-7(11(13)14)3-9(15-12(8)16-17)20-5-10(18)19/h3-4,6,11H,5H2,1-2H3,(H,18,19)
Standard InChI Key VPYABIDHJYYXKM-UHFFFAOYSA-N
SMILES CC(C)N1C=C2C(=CC(=NC2=N1)SCC(=O)O)C(F)F
Canonical SMILES CC(C)N1C=C2C(=CC(=NC2=N1)SCC(=O)O)C(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a pyrazolo[3,4-b]pyridine core, a bicyclic heteroaromatic system featuring fused pyrazole and pyridine rings. Key substituents include:

  • A difluoromethyl group (-CF2_2H) at position 4, which enhances metabolic stability and modulates electronic properties through fluorine’s electronegativity.

  • An isopropyl group (-CH(CH3_3)2_2) at position 2, contributing to steric bulk and influencing binding interactions with biological targets.

  • A thioacetic acid moiety (-SCH2_2COOH) at position 6, providing potential for hydrogen bonding and ionic interactions due to the carboxylic acid group.

The IUPAC name, 2-[4-(difluoromethyl)-2-propan-2-ylpyrazolo[3,4-b]pyridin-6-yl]sulfanylacetic acid, reflects this substitution pattern.

Spectroscopic and Computational Data

Structural confirmation relies on advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}- and 13C^{13}\text{C}-NMR spectra resolve proton environments and carbon frameworks, distinguishing aromatic protons (δ 7–8 ppm) and isopropyl methyl groups (δ 1.2–1.5 ppm).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 301.31, consistent with the molecular formula.

  • InChI Key: VPYABIDHJYYXKM-UHFFFAOYSA-N provides a unique identifier for database searches.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC12H13F2N3O2S\text{C}_{12}\text{H}_{13}\text{F}_{2}\text{N}_{3}\text{O}_{2}\text{S}
Molecular Weight301.31 g/mol
SMILESCC(C)N1C=C2C(=CC(=NC2=N1)SCC(=O)O)C(F)F
Canonical SMILESCC(C)N1C=C2C(=CC(=NC2=N1)SCC(=O)O)C(F)F
PubChem CID25248308

Synthesis and Optimization

Synthetic Pathways

The synthesis of 2-((4-(difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid typically proceeds through sequential functionalization of the pyrazolo[3,4-b]pyridine scaffold:

  • Core Formation: Cyclocondensation of hydrazine derivatives with appropriately substituted pyridine precursors under reflux conditions.

  • Difluoromethylation: Introduction of the -CF2_2H group via nucleophilic substitution or cross-coupling reactions using difluoromethylating agents.

  • Isopropyl Incorporation: Alkylation at position 2 using isopropyl halides or alcohols under basic conditions.

  • Thioacetic Acid Attachment: Thiol-ene “click” chemistry or nucleophilic aromatic substitution with mercaptoacetic acid derivatives.

Reaction Optimization

Critical parameters influencing yield and purity include:

  • Temperature: Controlled heating (80–120°C) to prevent side reactions like over-alkylation.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

  • Catalysts: Palladium catalysts for cross-coupling steps, with ligands tailored to improve selectivity.

Biological Activity and Mechanistic Insights

Putative Targets and Mechanisms

While direct biological data for this compound remain limited, its structural analogs exhibit activity against:

  • Phosphodiesterases (PDEs): Inhibition of PDE4 and PDE10A, modulating cyclic nucleotide signaling in inflammatory and neurological disorders.

  • Kinases: Suppression of PI3Kγ and SGK-1, implicated in cancer proliferation and immune regulation .

  • Microbial Enzymes: Interference with bacterial efflux pumps or viral proteases.

The thioacetic acid group may chelate metal ions in enzyme active sites, while the difluoromethyl group enhances membrane permeability.

Comparative Analysis of Pyrazolo[3,4-b]Pyridine Derivatives

Structural modifications significantly influence bioactivity:

Table 2: Comparison with Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Features
2-((4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acidC12H13F2N3O2S\text{C}_{12}\text{H}_{13}\text{F}_{2}\text{N}_{3}\text{O}_{2}\text{S}301.31Thioacetic acid substituent
Methyl 2-((2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetateC13H15F3N3O2S\text{C}_{13}\text{H}_{15}\text{F}_{3}\text{N}_{3}\text{O}_{2}\text{S}333.33Esterified carboxylic acid; enhanced lipophilicity
Methyl 3-(4-(difluoromethyl)-2-isopropyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoateC14H17F2N3O3\text{C}_{14}\text{H}_{17}\text{F}_{2}\text{N}_{3}\text{O}_{3}313.30Ketone moiety; potential PDE inhibition

Challenges and Future Directions

Pharmacokinetic Optimization

Current limitations include:

  • Oral Bioavailability: The carboxylic acid group may limit intestinal absorption, necessitating prodrug strategies (e.g., esterification).

  • Metabolic Stability: Fluorine atoms reduce CYP450-mediated oxidation, but hepatic glucuronidation of the thioacetic acid remains a concern.

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